molecular formula C19H16F3N3O4S B2949482 4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide CAS No. 1171569-02-0

4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide

Cat. No.: B2949482
CAS No.: 1171569-02-0
M. Wt: 439.41
InChI Key: LSJZASCZODEZBH-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide is a complex organic compound that features a benzenesulfonyl group, a trifluoromethylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide typically involves multiple steps. One common approach is the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a 1,3,4-oxadiazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl or oxadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfinyl or thiol derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide is unique due to the presence of both a trifluoromethyl group and an oxadiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4S/c20-19(21,22)14-10-8-13(9-11-14)17-24-25-18(29-17)23-16(26)7-4-12-30(27,28)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJZASCZODEZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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